2-Bromo-4'-fluoro-1,1'-biphenyl
Overview
Description
2-Bromo-4’-fluoro-1,1’-biphenyl is an organic compound with the molecular formula C12H8BrF It is a biphenyl derivative where a bromine atom is substituted at the 2-position and a fluorine atom at the 4’-position of the biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4’-fluoro-1,1’-biphenyl typically involves the Suzuki–Miyaura cross-coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds between a boronic acid and an aryl halide in the presence of a palladium catalyst. The general reaction conditions include:
Reagents: Aryl boronic acid, aryl halide (in this case, 2-bromo-1,1’-biphenyl), base (e.g., potassium carbonate), and a palladium catalyst (e.g., Pd(PPh3)4).
Solvent: Commonly used solvents include toluene, ethanol, or a mixture of water and organic solvents.
Temperature: The reaction is typically carried out at elevated temperatures, around 80-100°C.
Industrial Production Methods: Industrial production of 2-Bromo-4’-fluoro-1,1’-biphenyl follows similar synthetic routes but on a larger scale. The process involves:
Scaling up the Suzuki–Miyaura reaction: Using larger reactors and optimizing reaction conditions to ensure high yield and purity.
Purification: The product is purified using techniques such as recrystallization or column chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-4’-fluoro-1,1’-biphenyl undergoes various chemical reactions, including:
Electrophilic Substitution: Due to the presence of the bromine and fluorine substituents, the compound can participate in electrophilic aromatic substitution reactions.
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles under appropriate conditions.
Cross-Coupling Reactions: The compound can undergo further cross-coupling reactions to form more complex biphenyl derivatives.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents such as nitrating agents (e.g., nitric acid) or sulfonating agents (e.g., sulfuric acid) can be used.
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate the substitution of the bromine atom.
Cross-Coupling Reactions: Palladium catalysts and boronic acids are commonly used in these reactions.
Major Products:
Electrophilic Substitution: Products include nitrated or sulfonated biphenyl derivatives.
Nucleophilic Substitution: Products include biphenyl derivatives with different substituents replacing the bromine atom.
Cross-Coupling Reactions: Products include more complex biphenyl derivatives with various functional groups.
Scientific Research Applications
2-Bromo-4’-fluoro-1,1’-biphenyl has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in the development of new materials.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly non-steroidal anti-inflammatory drugs (NSAIDs).
Industry: It is used in the production of materials such as liquid crystals and organic light-emitting diodes (OLEDs)
Mechanism of Action
The mechanism of action of 2-Bromo-4’-fluoro-1,1’-biphenyl depends on its specific application. In chemical reactions, the bromine and fluorine substituents influence the reactivity and selectivity of the compound. The bromine atom, being a good leaving group, facilitates nucleophilic substitution reactions, while the fluorine atom can affect the electronic properties of the biphenyl system .
Comparison with Similar Compounds
4-Bromo-2-fluorobiphenyl: Similar structure but with different substitution pattern.
4-Bromo-1,1’-biphenyl: Lacks the fluorine substituent.
2-Fluoro-1,1’-biphenyl: Lacks the bromine substituent
Uniqueness: 2-Bromo-4’-fluoro-1,1’-biphenyl is unique due to the presence of both bromine and fluorine substituents, which provide distinct reactivity and electronic properties. This combination allows for versatile applications in various fields, making it a valuable compound in organic synthesis and material science .
Properties
IUPAC Name |
1-bromo-2-(4-fluorophenyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrF/c13-12-4-2-1-3-11(12)9-5-7-10(14)8-6-9/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYODPXPHDPGULP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(C=C2)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00533545 | |
Record name | 2-Bromo-4'-fluoro-1,1'-biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00533545 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89346-54-3 | |
Record name | 2-Bromo-4'-fluoro-1,1'-biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00533545 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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